molecular formula C10H11F3O B3002227 (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 2248184-84-9

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B3002227
CAS No.: 2248184-84-9
M. Wt: 204.192
InChI Key: QSKPXXWQTKJGRI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and a suitable chiral auxiliary.

    Reaction Conditions: The reaction conditions may include the use of reducing agents like sodium borohydride or lithium aluminum hydride to reduce the aldehyde group to an alcohol.

    Chiral Resolution: The chiral resolution of the racemic mixture can be achieved using chiral chromatography or enzymatic resolution to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: (2R)-2-[2-(Trifluoromethyl)phenyl]propanone.

    Reduction: (2R)-2-[2-(Trifluoromethyl)phenyl]propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(Trifluoromethyl)benzyl alcohol: Lacks the chiral center and has different reactivity.

    2-(Trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of an alcohol.

Uniqueness

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-[2-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKPXXWQTKJGRI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.